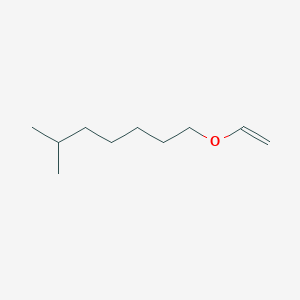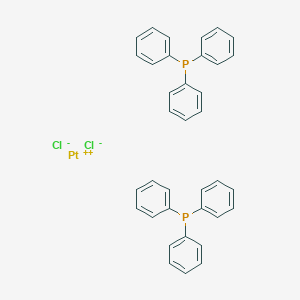
cis-Dichlorobis(triphenylphosphine)platinum(II)
Vue d'ensemble
Description
Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating .
Synthesis Analysis
The cis isomer is prepared by heating solutions of platinum (II) chlorides with triphenylphosphine .Molecular Structure Analysis
The molecular structure of cis-Dichlorobis(triphenylphosphine)platinum(II) is square planar about the central platinum atom . The average Pt—P bond distances are 2.2614 (9) (in A) and 2.2659 (10) Å (in B), with Pt—Cl distances of 2.3463 (8) (in A) and 2.3496 (10) Å (in B). The molecular structure is stabilized by intermolecular C—H⋯Cl hydrogen bonds and C—H⋯π interactions .Chemical Reactions Analysis
Cis-Dichlorobis(triphenylphosphine)platinum(II) is used primarily as a reagent for the synthesis of other platinum molecules and in platinum plating .Physical And Chemical Properties Analysis
The molecular weight of cis-Dichlorobis(triphenylphosphine)platinum(II) is 790.6 g/mol . The compound has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass are 789.084775 g/mol .Applications De Recherche Scientifique
Methylation of Allylic Alcohols
This compound is used as a catalyst in the methylation of allylic alcohols . The reaction of allylic alcohols in benzene–methanol solvent in the presence of cis-dichlorobis(triphenylphosphine)platinum(II)–tin(II) chloride dihydrate complex catalyst afforded allylic methyl ethers .
Crystal and Molecular Structure Analysis
The single crystal structure of cis-dichlorobis(triphenylphosphite)platinum(II) has been determined . This complex crystallizes in the orthorhombic space group, with a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .
Catalyst for Preparation of Soluble Polymers
This compound is used as a catalyst for the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups .
Catalyst for Alkynylation and Hydrogenation Reactions
It is also used as a catalyst in alkynylation and hydrogenation reactions .
Catalyst for Hetero-Diels-Alder/Ring-Opening Reactions
Another application of this compound is in hetero-Diels-Alder/ring-opening reactions .
Catalyst for Insertion of Carbenes into O-H Bonds of Alcohols
This compound is used as a catalyst for the insertion of carbenes into O-H bonds of alcohols .
Catalyst for Cyclopropanation of Olefins
It is used as a catalyst for the cyclopropanation of olefins .
Catalyst for Hydroformylation Reactions
Lastly, this compound is used as a catalyst for hydroformylation reactions .
Mécanisme D'action
Target of Action
cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules . It is also used in platinum plating . The primary targets of this compound are therefore the molecules that it helps synthesize and the surfaces it plates.
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . This is a chemical reaction that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds. The compound also acts as a catalyst in wax oil catalytic cracking .
Pharmacokinetics
As a platinum compound, it is likely to have low bioavailability due to its poor absorption and high molecular weight .
Result of Action
The primary result of the action of cis-Dichlorobis(triphenylphosphine)platinum(II) is the synthesis of other platinum molecules and the plating of surfaces with platinum . In the context of its use as a catalyst, it facilitates chemical reactions without being consumed in the process .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(triphenylphosphine)platinum(II) | |
CAS RN |
10199-34-5, 14056-88-3, 15604-36-1 | |
| Record name | Dichlorobis(triphenylphosphine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the typical catalytic applications of cis-Dichlorobis(triphenylphosphine)platinum(II)?
A1: cis-Dichlorobis(triphenylphosphine)platinum(II) acts as a catalyst in various organic reactions. For example, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. Interestingly, the reaction exhibits selectivity depending on the orientation of the hydroxyl group in the substrate. [] This complex also catalyzes the interaction between acyl chlorides and triethylsilane. []
Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?
A2: The cis configuration of the chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) plays a crucial role in its reactivity. This arrangement allows for the formation of either bidentate or monodentate phosphoranide adducts when reacting with "cyclenphosphorane". [, ] This structural feature also dictates its interaction with isopropenylacetylene, leading to the formation of various σ-bonded isoprene platinum(II) complexes. []
Q3: Are there any specific examples of how cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with complex organic molecules?
A3: Research shows that cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with the phosphamonocarbaborane derivative, exo-6-R-arachno-6,7-PCB(8)H(12) (R = Ph or Me). This reaction yields various metallaphosphamonocarbaborane complexes where the platinum(II) adopts different coordination geometries (η1, η4) by bonding to the carbaborane moiety. []
Q4: What insights have been gained from studying the crystal structures of cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives?
A4: X-ray crystallography studies on cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives, specifically trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II), reveal a trans planar coordination geometry around the platinum center. This structural information provides valuable insights into the bonding nature and spatial arrangement of ligands around the metal center. []
Q5: What analytical techniques are employed to study cis-Dichlorobis(triphenylphosphine)platinum(II)?
A5: Apart from X-ray crystallography, laser irradiation techniques have been employed to analyze organoplatinum films containing cis-Dichlorobis(triphenylphosphine)platinum(II). This technique helps understand the behavior and transformation of the complex upon laser exposure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
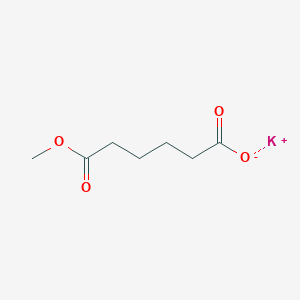

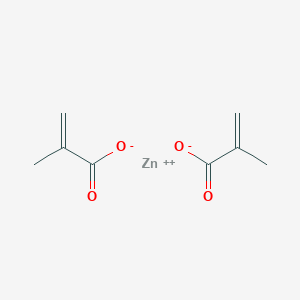



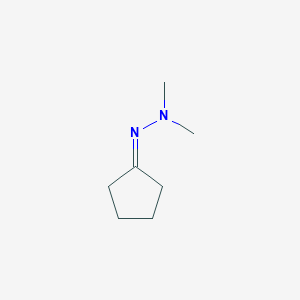
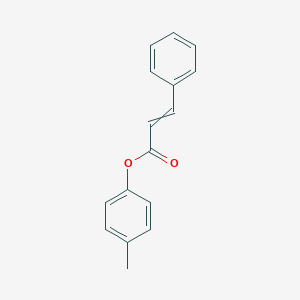

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)

